molecular formula C11H14Cl2N4O B2391546 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride CAS No. 2060040-96-0

3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride

Cat. No.: B2391546
CAS No.: 2060040-96-0
M. Wt: 289.16
InChI Key: WFAWLFZIVYAGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride is a chemical compound with the molecular formula C11H13ClN4O It is known for its unique structure, which includes a pyridine ring, an oxadiazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the azetidine moiety. The final step involves the formation of the pyridine ring and subsequent conversion to the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced analogs.

    Substitution: The pyridine ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride
  • (3-Methylazetidin-3-yl)methanol hydrochloride

Comparison: Compared to similar compounds, 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride stands out due to its unique combination of structural features. The presence of both the oxadiazole and azetidine rings in a single molecule provides distinct chemical and biological properties that are not observed in its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-methylazetidin-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O.2ClH/c1-11(6-13-7-11)10-15-14-9(16-10)8-3-2-4-12-5-8;;/h2-5,13H,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAWLFZIVYAGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C2=NN=C(O2)C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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